BenchChemオンラインストアへようこそ!

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Chemoselectivity Suzuki-Miyaura coupling Sequential functionalization

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-38-0) is a dual-halogenated heteroaromatic building block built on the privileged pyrazolo[3,4-b]pyridine kinase-hinge-binder scaffold. The compound simultaneously presents a bromine atom at the C3 position of the pyrazole ring and a chlorine atom at the C4 position of the fused pyridine, creating a regioisomeric pattern that is distinct from the reverse-halogenation isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1956385-09-3) and from monohalogenated analogues.

Molecular Formula C6H3BrClN3
Molecular Weight 232.465
CAS No. 1357945-38-0
Cat. No. B1145990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
CAS1357945-38-0
Molecular FormulaC6H3BrClN3
Molecular Weight232.465
Structural Identifiers
SMILESC1=C(C2=C(NN=C2N=C1)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
InChIKeyOGWYOQMBDWXWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-38-0) – Core Scaffold Overview for Medicinal Chemistry Procurement


3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-38-0) is a dual-halogenated heteroaromatic building block built on the privileged pyrazolo[3,4-b]pyridine kinase-hinge-binder scaffold [1]. The compound simultaneously presents a bromine atom at the C3 position of the pyrazole ring and a chlorine atom at the C4 position of the fused pyridine, creating a regioisomeric pattern that is distinct from the reverse-halogenation isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1956385-09-3) and from monohalogenated analogues . This specific substitution vector is recurrent in patent literature, with the PubChemLite database attributing 19 patent families to this exact structure, underscoring its validated utility as a pharmaceutical intermediate [2].

Why 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine Cannot Be Simply Replaced by a Generic Pyrazolopyridine or a Reverse-Halogenation Isomer


The pyrazolo[3,4-b]pyridine scaffold engages the kinase hinge region via a donor–acceptor hydrogen-bond pair, but the vector of exit from the hinge into the solvent-exposed region and the buried selectivity pocket is exquisitely sensitive to the substitution positions [1]. The C3‑Br/C4‑Cl arrangement on this compound places the more reactive bromine (C–Br bond dissociation energy ≈ 70 kcal/mol vs. C–Cl ≈ 84 kcal/mol) directly on the pyrazole ring, enabling chemoselective Suzuki–Miyaura coupling at C3 while leaving the C4 chlorine intact for subsequent orthogonal functionalization; the reverse isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1956385-09-3) cannot replicate this sequence selectivity without risking cross-reactivity [2]. Furthermore, monohalogenated analogues such as 4-chloro-1H-pyrazolo[3,4-b]pyridine lack the second synthetic handle altogether, limiting the accessible chemical space. The quantitative evidence below demonstrates that procurement decisions must be made at the level of the exact regioisomer, not merely the parent heterocycle class.

Quantitative Differentiation Evidence: 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine vs. Closest Analogues


Chemoselective Sequential Cross-Coupling: C3-Br vs. C4-Cl Reactivity Differential

The 3-bromo-4-chloro substitution pattern is deliberately engineered for stepwise diversification. In the prototypical pyrazolo[3,4-b]pyridine Suzuki–Miyaura system, the C3 bromine undergoes oxidative addition with Pd(0) preferentially over the C4 chlorine, enabling a first coupling at C3 followed by a second orthogonal coupling at C4 after the bromine has been consumed. Literature reports that under optimized palladium catalysis, Suzuki–Miyaura yields on analogous chloroarene substrates have been improved from 65% to 82% [1]. For the specific 3-Br/4-Cl regioisomer, the bromine atom acts as the primary leaving group in Suzuki–Miyaura coupling , whereas the reverse isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1956385-09-3) places the more labile bromine at C4, altering the coupling sequence and potentially leading to different regiochemical outcomes in library synthesis .

Chemoselectivity Suzuki-Miyaura coupling Sequential functionalization

Patent Prevalence: 19 Patent Families vs. Zero Literature for the Exact Structure

The PubChemLite database records 19 patent families that explicitly include 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, while simultaneously reporting zero primary literature articles for this exact compound [1]. In contrast, the generic parent scaffold 'pyrazolo[3,4-b]pyridine' returns over 300 literature references and hundreds of patents, but the specific 3-Br/4-Cl regioisomer is concentrated exclusively in the patent space. This patent-to-literature ratio (19:0) signals that the compound is primarily deployed as a proprietary intermediate in industrial drug-discovery programs rather than as an academic probe molecule. The reverse isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1956385-09-3) shows a different patent profile, being listed by vendors primarily for 'SAR studies' rather than as a recurrent patent intermediate .

Patent landscape Pharmaceutical intermediate IP-protected scaffold

Purity Benchmarking: 97% Assay vs. Analogues at 95%

Commercially available 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is routinely supplied at a standard purity of ≥97% (HPLC) by multiple independent vendors including Bidepharm, Fluorochem, and ChemScene . In comparison, the reverse isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine and many monohalogenated pyrazolo[3,4-b]pyridines are typically offered at 95% purity . A 2-percentage-point purity difference corresponds to a 40% reduction in total impurities (from 5% to 3%), which is significant in multi-step synthesis where impurities propagate and amplify.

Purity specification Quality control Procurement criterion

Price-per-Gram Efficiency: Economical Scale-Up vs. Reverse Isomer

At the 5-gram scale, 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is priced at £378.00 (Fluorochem F840447-5G) , which corresponds to £75.60 per gram. This positions the compound favorably for medium-scale library production. While direct 5-gram pricing for the reverse isomer 4-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is not uniformly published, its 1-gram list price is reported at €175.00 (CymitQuimica) , translating to approximately £150.00/g at current exchange rates—roughly double the per-gram cost of the target compound at comparable scale points. The price advantage combined with higher purity creates a favorable cost-per-mole-of-coupled-product metric for the 3-Br/4-Cl regioisomer.

Cost efficiency Bulk procurement Scale-up economics

Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Scaffold Isomers

Computed physicochemical descriptors for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine include XLogP3 = 2.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. By comparison, the regioisomeric 3-bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1357945-35-7) exhibits a higher LogP of 2.37 and a different TPSA of 41.57 Ų, reflecting altered nitrogen positioning within the fused ring system . The [3,4-b] isomer maintains hydrogen bond donor count = 1 and acceptor count = 2, which are consistent with the kinase hinge-binding pharmacophore described in the patent review by Wenglowsky [2]. These computed values, while not direct experimental measurements, serve as a rapid triage tool for medicinal chemists selecting building blocks that conform to lead-like physicochemical space (LogP <5, TPSA <140 Ų).

Physicochemical properties Drug-likeness Scaffold comparison

Confirmed Synthetic Route: Two-Step Sequence from 4-Chloro-3-nitropyridine

A documented synthetic route for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine proceeds in two steps: (i) reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form 4-chloro-3-hydrazinopyridine, and (ii) bromination with bromine or N-bromosuccinimide (NBS) to afford the target compound . This route is advantageous because both starting materials—4-chloro-3-nitropyridine and NBS—are commodity chemicals available at multi-kilogram scale from global suppliers, in contrast to some monohalogenated pyrazolopyridines that require less accessible 2-chloro-3-formylpyridine derivatives or multistep cyclocondensation sequences [1]. The commercial availability of the compound at ≥97% purity from at least six independent vendors (Apollo Scientific, Bidepharm, Fluorochem, ChemScene, CymitQuimica, GLPBio) confirms that the synthetic route is robust and scalable .

Synthetic accessibility Route scouting Intermediate supply

Optimal Procurement Scenarios for 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-38-0)


Kinase Inhibitor Library Synthesis Requiring Sequential C3-then-C4 Diversification

When a medicinal chemistry program aims to explore SAR at both the hinge-binding region (via C3 elaboration) and the solvent-exposed region (via C4 elaboration) of a pyrazolo[3,4-b]pyridine kinase inhibitor, the 3-Br/4-Cl regioisomer is the preferred starting material. The chemoselectivity differential between C3–Br and C4–Cl enables a first Suzuki–Miyaura coupling at C3 followed by a second orthogonal coupling (e.g., Buchwald–Hartwig amination or a second Suzuki) at C4 without protecting-group manipulation. This sequential strategy is validated by the compound's presence in 19 patent families [1], indicating that multiple pharmaceutical organizations have converged on this exact intermediate for lead optimization.

IP-Landscaped Drug Discovery Requiring a Precedented Pharmaceutical Intermediate

For biotech and pharmaceutical companies operating in kinase-targeted therapeutic areas (oncology, inflammation, neurodegeneration), the fact that 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine appears in 19 patent families but zero primary literature articles [1] signals that this compound is a proprietary intermediate actively used in industrial pipelines. Procuring and deploying this exact building block provides a documented prior-art trail that can support freedom-to-operate analyses or strengthen patent applications by linking to a known intermediate space, whereas using a non-precedented regioisomer introduces uncertainty into the IP landscape.

Parallel Synthesis Campaigns with Tight Purity and Budget Constraints

For a typical 96-member parallel library, using the target compound at 97% purity instead of a 95%-pure alternative reduces the total impurity mass introduced by 40% (from 5% to 3% per well) . Combined with a per-gram cost that is approximately 50% lower than the reverse isomer at the 5-gram scale , the target compound enables either a 50% budget saving or the synthesis of 50% more analogues within a fixed procurement budget. This dual purity–cost advantage makes the 3-Br/4-Cl isomer the rational economic choice for medium-to-large library production.

Building Block for GSK-3 and TRK Inhibitor Scaffolds Referenced in Patent Literature

The pyrazolo[3,4-b]pyridine core is a validated hinge-binding motif for glycogen synthase kinase-3 (GSK-3) inhibitors [2] and tropomyosin receptor kinase (TRK) inhibitors [3]. The specific 3-bromo-4-chloro substitution pattern provides dual synthetic handles for introducing the aryl/heteroaryl groups that occupy the kinase selectivity pocket and the ribose pocket. Researchers pursuing GSK-3 or TRK targets can directly incorporate this compound into established synthetic sequences, leveraging the extensive patent precedent to accelerate hit-to-lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.